4-Chloro-3-fluoro-2-nitrobenzoic acid
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Overview
Description
4-Chloro-3-fluoro-2-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-nitrobenzoic acid typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although the specific conditions and reagents depend on the desired product.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-3-fluoro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzoic acid.
Scientific Research Applications
4-Chloro-3-fluoro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-nitrobenzoic acid depends on its specific application
Nitro Group: Can participate in redox reactions and interact with electron-rich sites.
Chloro and Fluoro Groups: Can participate in halogen bonding and influence the compound’s reactivity and binding affinity.
Carboxylic Acid Group: Can form hydrogen bonds and interact with basic sites on proteins and other biomolecules.
Comparison with Similar Compounds
4-Chloro-3-fluoro-2-nitrobenzoic acid can be compared with other similar compounds, such as:
4-Chloro-3-nitrobenzoic acid: Lacks the fluoro group, which can affect its reactivity and applications.
4-Fluoro-3-nitrobenzoic acid:
3-Fluoro-4-nitrobenzoic acid: Has a different substitution pattern, which can lead to different reactivity and applications.
The unique combination of chloro, fluoro, and nitro groups in this compound makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H3ClFNO4 |
---|---|
Molecular Weight |
219.55 g/mol |
IUPAC Name |
4-chloro-3-fluoro-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-1-3(7(11)12)6(5(4)9)10(13)14/h1-2H,(H,11,12) |
InChI Key |
WTPBJWWPZZXDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
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